molecular formula C20H20N4O2S B2968520 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide CAS No. 869346-07-6

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide

Cat. No.: B2968520
CAS No.: 869346-07-6
M. Wt: 380.47
InChI Key: GVMBNWNNLSAPHL-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a complex organic compound featuring an imidazole ring, a benzyl group, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 1-benzyl-1H-imidazole-2-thiol with N-(3-acetamidophenyl)chloroacetamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. Additionally, the benzyl and acetamidophenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)benzoic acid
  • 2-(1H-benzo[d]imidazol-2-yl)acetate
  • 2-(4-benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and acetamidophenyl moieties allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-benzylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-15(25)22-17-8-5-9-18(12-17)23-19(26)14-27-20-21-10-11-24(20)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMBNWNNLSAPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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